molecular formula C15H13FN2 B11870796 (2-(4-Fluorophenyl)indolizin-1-YL)methanamine

(2-(4-Fluorophenyl)indolizin-1-YL)methanamine

Cat. No.: B11870796
M. Wt: 240.27 g/mol
InChI Key: RLNJVSQBMFKKGP-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)indolizin-1-YL)methanamine is a chemical compound that belongs to the class of indolizines, which are nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)indolizin-1-YL)methanamine can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of a base like triethylamine can yield indolizine derivatives . Another method includes the use of transition metal-catalyzed reactions and oxidative coupling .

Industrial Production Methods

Industrial production of indolizine derivatives often involves scalable methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, the use of continuous flow reactors allows for the efficient production of these compounds on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)indolizin-1-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-(4-Fluorophenyl)indolizin-1-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)indolizin-1-YL)methanamine involves its interaction with various molecular targets. The indolizine core can bind to multiple receptors, influencing biological pathways . The fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Fluorophenyl)indolizin-1-YL)methanamine is unique due to its indolizine core, which provides distinct electronic properties and reactivity compared to other fluorophenyl derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

[2-(4-fluorophenyl)indolizin-1-yl]methanamine

InChI

InChI=1S/C15H13FN2/c16-12-6-4-11(5-7-12)14-10-18-8-2-1-3-15(18)13(14)9-17/h1-8,10H,9,17H2

InChI Key

RLNJVSQBMFKKGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)CN

Origin of Product

United States

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